molecular formula C25H24N4O5 B13938609 N-(1-ethylpyrazol-4-yl)-2-[4-(7-methoxy-6-methoxycarbonylquinolin-4-yloxy)phenyl]acetamide CAS No. 948571-61-7

N-(1-ethylpyrazol-4-yl)-2-[4-(7-methoxy-6-methoxycarbonylquinolin-4-yloxy)phenyl]acetamide

Cat. No.: B13938609
CAS No.: 948571-61-7
M. Wt: 460.5 g/mol
InChI Key: VRESUSVWOMLYPY-UHFFFAOYSA-N
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Description

N-(1-ethylpyrazol-4-yl)-2-[4-(7-methoxy-6-methoxycarbonylquinolin-4-yloxy)phenyl]acetamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring, a quinoline moiety, and an acetamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethylpyrazol-4-yl)-2-[4-(7-methoxy-6-methoxycarbonylquinolin-4-yloxy)phenyl]acetamide typically involves multiple steps, starting with the preparation of the pyrazole and quinoline intermediates. The pyrazole ring can be synthesized through the reaction of hydrazine with ethyl acetoacetate under acidic conditions. The quinoline moiety is often prepared via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

The final step involves coupling the pyrazole and quinoline intermediates through an acetamide linkage. This is achieved by reacting the pyrazole derivative with 4-(7-methoxy-6-methoxycarbonylquinolin-4-yloxy)phenylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethylpyrazol-4-yl)-2-[4-(7-methoxy-6-methoxycarbonylquinolin-4-yloxy)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Alkylated pyrazole derivatives.

Scientific Research Applications

N-(1-ethylpyrazol-4-yl)-2-[4-(7-methoxy-6-methoxycarbonylquinolin-4-yloxy)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(1-ethylpyrazol-4-yl)-2-[4-(7-methoxy-6-methoxycarbonylquinolin-4-yloxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity by blocking the active site. This inhibition can lead to downstream effects on cellular pathways, such as the reduction of inflammatory responses or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-ethylpyrazol-4-yl)-2-[4-(6-methoxyquinolin-4-yloxy)phenyl]acetamide
  • N-(1-ethylpyrazol-4-yl)-2-[4-(7-methoxyquinolin-4-yloxy)phenyl]acetamide

Uniqueness

N-(1-ethylpyrazol-4-yl)-2-[4-(7-methoxy-6-methoxycarbonylquinolin-4-yloxy)phenyl]acetamide stands out due to the presence of both methoxy and methoxycarbonyl groups on the quinoline ring, which can enhance its binding affinity and specificity for certain molecular targets

Properties

CAS No.

948571-61-7

Molecular Formula

C25H24N4O5

Molecular Weight

460.5 g/mol

IUPAC Name

methyl 4-[4-[2-[(1-ethylpyrazol-4-yl)amino]-2-oxoethyl]phenoxy]-7-methoxyquinoline-6-carboxylate

InChI

InChI=1S/C25H24N4O5/c1-4-29-15-17(14-27-29)28-24(30)11-16-5-7-18(8-6-16)34-22-9-10-26-21-13-23(32-2)20(12-19(21)22)25(31)33-3/h5-10,12-15H,4,11H2,1-3H3,(H,28,30)

InChI Key

VRESUSVWOMLYPY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NC(=O)CC2=CC=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)C(=O)OC

Origin of Product

United States

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